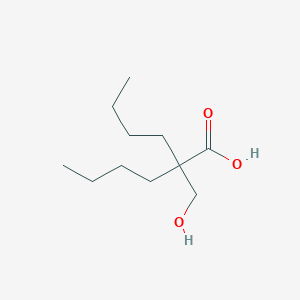

2-Butyl-2-(hydroxymethyl)hexanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-butyl-2-(hydroxymethyl)hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O3/c1-3-5-7-11(9-12,10(13)14)8-6-4-2/h12H,3-9H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTIHHZUPKYEOEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCCC)(CO)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Butyl-2-(hydroxymethyl)hexanoic acid chemical structure and CAS number

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Butyl-2-(hydroxymethyl)hexanoic acid, a substituted carboxylic acid with potential applications as a key intermediate in organic synthesis, particularly in the pharmaceutical industry. This document details its chemical structure, CAS number, and molecular formula. Furthermore, it explores probable synthetic pathways, predicted physicochemical properties based on its structural analogues, and essential safety and handling protocols. The potential role of this molecule as a building block in the synthesis of complex therapeutic agents is also discussed, drawing parallels with structurally similar compounds used in the development of the antiepileptic drug Brivaracetam.

Chemical Identity and Structure

This compound is a chiral carboxylic acid characterized by a hexanoic acid backbone substituted at the alpha-position with both a butyl group and a hydroxymethyl group.

-

Chemical Name: this compound

-

CAS Number: 105974-42-3

-

Molecular Formula: C₁₁H₂₂O₃

-

Molecular Weight: 202.29 g/mol

Chemical Structure

The structure of this compound is presented below:

Caption: 2D structure of this compound.

Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

| Appearance | Colorless to pale yellow viscous liquid or low-melting solid | Based on similar medium-chain carboxylic acids. |

| Boiling Point | High | The presence of the carboxylic acid and hydroxyl groups allows for strong intermolecular hydrogen bonding, significantly increasing the boiling point. |

| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, acetone, diethyl ether) | The polar carboxyl and hydroxyl groups contribute to some water solubility, but the long alkyl chains (butyl and hexanoyl) decrease overall polarity, favoring solubility in organic solvents. |

| Acidity (pKa) | ~4-5 | Typical range for aliphatic carboxylic acids. |

Synthesis and Reaction Mechanisms

A definitive, published synthesis protocol for this compound is not currently available. However, based on established organic chemistry principles and the synthesis of structurally related compounds, a plausible synthetic route can be proposed. A common method for the synthesis of α,α-disubstituted carboxylic acids with a hydroxymethyl group involves the aldol condensation of an appropriate aldehyde with formaldehyde, followed by oxidation.

Proposed Synthetic Pathway

A potential two-step synthesis is outlined below:

Caption: Proposed two-step synthesis of this compound.

Step 1: Aldol Condensation

The synthesis would likely begin with the base-catalyzed aldol condensation of 2-butylhexanal with formaldehyde. The base (e.g., triethylamine or sodium hydroxide) deprotonates the α-carbon of 2-butylhexanal to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. Subsequent protonation yields the intermediate aldehyde, 2-butyl-2-(hydroxymethyl)hexanal.

Step 2: Oxidation

The resulting aldehyde is then oxidized to the corresponding carboxylic acid. This can be achieved using various oxidizing agents, such as hydrogen peroxide, potassium permanganate (KMnO₄), or Tollens' reagent. The choice of oxidant would depend on the desired yield and reaction conditions.

Applications in Drug Development and Organic Synthesis

While specific applications of this compound are not extensively documented, its structure is analogous to intermediates used in the synthesis of the antiepileptic drug Brivaracetam.[1][2][3][4] Brivaracetam features a substituted pyrrolidinone core, and its synthesis often involves chiral carboxylic acid derivatives.

The presence of three distinct functional groups in this compound (a carboxylic acid, a primary alcohol, and a chiral center) makes it a versatile building block in organic synthesis. These functional groups can be selectively modified to introduce further complexity and build larger molecules.

Potential as a Chiral Intermediate

The α-carbon of this compound is a chiral center. The synthesis of enantiomerically pure forms of this compound would be of significant interest for the development of stereospecific pharmaceuticals. Asymmetric synthesis or chiral resolution of the racemic mixture would be necessary to obtain the desired stereoisomer.

Safety and Handling

General Safety Precautions

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[5][6][7]

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of any potential vapors.[5]

-

Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse thoroughly with water.[5]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[5]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

First Aid Measures

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[5]

-

Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[5]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Conclusion

This compound is a chiral, trifunctional molecule with significant potential as an intermediate in organic synthesis. While detailed experimental data for this specific compound is limited, its structural similarity to key intermediates in pharmaceutical synthesis, such as those for Brivaracetam, highlights its potential value. Further research into the synthesis, characterization, and applications of this compound is warranted to fully explore its utility in drug discovery and development.

References

-

ACS Omega. (2022, January 9). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Publications. [Link]

-

ACS Omega. (2022, January 10). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. [Link]

-

MDPI. (2018, August 31). A New Chemoenzymatic Synthesis of the Chiral Key Intermediate of the Antiepileptic Brivaracetam. [Link]

-

Taylor & Francis. Brivaracetam – Knowledge and References. [Link]

Sources

- 1. US5614520A - 2-arylthiazole derivatives and pharmaceutical composition thereof - Google Patents [patents.google.com]

- 2. 2-ethyl-2-(hydroxymethyl)hexanoic Acid | C9H18O3 | CID 9793987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. Nitrate esters of corticoid compounds and pharmaceutical applications thereof - Patent US-7368442-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Thermodynamic & Kinetic Stability of Sterically Hindered Branched Fatty Acids

Mechanisms, Protocols, and Applications in LNP Design[1]

Executive Summary

This technical guide analyzes the physicochemical properties of sterically hindered branched fatty acids (BFAs), with a specific focus on their thermodynamic phase behavior and kinetic stability against hydrolysis. Unlike linear saturated fatty acids (e.g., stearic acid) that crystallize into rigid lattices, or unsaturated fatty acids (e.g., oleic acid) that are chemically labile to oxidation, BFAs like isostearic acid offer a unique "Goldilocks" profile: they possess the oxidative stability of saturated chains while maintaining the liquid fluidity of unsaturated chains.[1][2][3]

For drug development professionals, particularly in the mRNA/LNP (Lipid Nanoparticle) space, understanding these mechanisms is critical.[1] Branching is not merely a method to lower melting points; it is a geometric tool to tune the "cone angle" of lipids, facilitating the hexagonal (

Part 1: The Thermodynamics of Branching

Entropy-Driven Melting Point Depression

The thermodynamic stability of a fatty acid is governed by the Gibbs Free Energy equation:

In linear saturated fatty acids (e.g., C18:0 Stearic Acid), the hydrocarbon chains adopt an all-trans zigzag conformation.[1] This allows for dense packing via Van der Waals forces, resulting in a high Enthalpy of Fusion (

In branched fatty acids (e.g., Isostearic Acid), the alkyl branch (typically a methyl group) introduces a "gauche defect" into the crystal lattice.[1]

-

Enthalpic Penalty: The branch prevents the chains from approaching closely, reducing the cumulative Van der Waals attractive forces.

-

Entropic Gain: The inability to pack tightly increases the rotational degrees of freedom for the tail. The liquid phase becomes entropically favored at much lower temperatures.

Data Comparison: Physical Properties

| Property | Stearic Acid (C18:0) | Oleic Acid (C18:[1]1) | Isostearic Acid (Branched C18:0) |

| Structure | Linear, Saturated | Linear, Unsaturated (cis-9) | Branched, Saturated |

| Melting Point ( | |||

| Oxidative Stability | High (Excellent) | Low (Prone to rancidity) | High (Excellent) |

| Packing Parameter | Cylindrical ( | Wedge ( | Wedge ( |

Visualization: Thermodynamic Impact of Branching

Caption: Branching acts as a lattice defect, shifting the thermodynamic equilibrium toward the liquid phase by increasing entropy (

Part 2: Kinetic Stability & Steric Hindrance

The "Umbrella Effect" Against Hydrolysis

While thermodynamics dictates phase, kinetics dictates shelf-life.[1] In lipid-based drugs, the ester bond connecting the tail to the headgroup is the primary site of degradation (hydrolysis).

Steric hindrance plays a protective role, often described as the "Umbrella Effect."[1] When alkyl branches (methyl, ethyl, or propyl groups) are positioned

-

Nucleophilic Blockade: The bulky branch physically obstructs the trajectory of the incoming water molecule (nucleophile) required to form the tetrahedral intermediate.

-

Transition State Destabilization: Even if water attacks, the resulting transition state is highly crowded (high energy), significantly increasing the Activation Energy (

) of the reaction.

Chemical Stability Hierarchy:

-

Linear Esters: Fast hydrolysis (Low

). - -Branched: Moderate resistance.[1]

-

-Branched (Neo-structures): Highest resistance (High

Expert Insight: In LNP formulation, using lipids with branched tails near the headgroup can extend the refrigerated shelf-life of the product by retarding the formation of free fatty acids, which are known to destabilize the LNP bilayer.

Part 3: Application in LNP Engineering

Cone Shape and Endosomal Escape

The most critical application of BFAs in modern biotech is in Ionizable Lipids for mRNA delivery. The "shape" of a lipid is defined by its Packing Parameter (

-

Linear Lipids (Stearic):

(Cylindrical). Form stable bilayers (Lamellar Phase -

Branched Lipids:

(Cone/Wedge). The branch effectively increases the tail volume (

Mechanism of Action: Upon endocytosis, the LNP enters an acidic endosome. The ionizable lipid becomes protonated, interacting with anionic endosomal lipids.[1] The branched tails, inducing a high curvature (Cone shape), promote fusion with the endosomal membrane, destabilizing it and releasing the mRNA into the cytosol.

Visualization: Branching & Endosomal Escape

Caption: Branched lipids increase the packing parameter (

Part 4: Experimental Protocols

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine the melting point (

-

Sample Prep: Dissolve 2-5 mg of lipid in chloroform. Evaporate solvent under nitrogen stream to form a thin film.[1] Desiccate overnight.

-

Hydration (Optional for neat lipids): If testing LNP formulation, hydrate with PBS to final concentration.

-

Loading: Hermetically seal sample in an aluminum DSC pan. Use an empty pan as reference.

-

Cycle:

-

Cool to -80°C at 5°C/min (to ensure full crystallization).

-

Isothermal hold for 5 mins.

-

Heat from -80°C to 80°C at 2°C/min.[1]

-

-

Analysis: Integrate the endothermic peak. The onset temperature is

. A broad, low-enthalpy peak indicates high entropy/branching effects.[1]

Protocol B: Accelerated Hydrolysis Kinetics (LC-MS)

Objective: Quantify the steric protection provided by branching.

-

Setup: Prepare a 10 mM solution of the lipid ester in a mixture of DMSO:Buffer (pH 4.0 and pH 7.4) at 1:9 ratio.

-

Incubation: Incubate samples at elevated temperature (

C) to accelerate degradation (Arrhenius principle). -

Sampling: Aliquot 50

L at -

Quenching: Immediately add 200

L ice-cold acetonitrile to stop the reaction. -

Analysis: Inject onto a Reverse-Phase C18 column coupled to a Q-Exactive Mass Spectrometer.

-

Monitor: Disappearance of Parent Ion (

) and appearance of Free Fatty Acid.

-

-

Calculation: Plot

vs. Time. The slope-

Validation: Branched lipids should show a significantly lower

compared to linear controls.

-

References

-

Vertex AI Search. (2024). Isostearic Acid vs. Stearic Acid: A Detailed Comparison. Rawsource. 4[3]

-

National Institutes of Health (NIH). (2022). Branching Ionizable Lipids Can Enhance the Stability, Fusogenicity, and Functional Delivery of mRNA.[1][5][6] PMC. 7

-

American Chemical Society (ACS). (2024). Branched lipid architecture improves lipid-nanoparticle-based mRNA delivery to the liver via enhanced endosomal escape.[8][9] ACS Publications. 8

-

BenchChem. (2025). The Thermodynamic Stability of Branched-Chain Alkanes: A Technical Guide. 10

-

Taylor & Francis. (2024).[11] Branched-chain fatty acids – Knowledge and References. 3

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. rawsource.com [rawsource.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. rawsource.com [rawsource.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Branching Ionizable Lipids Can Enhance the Stability, Fusogenicity, and Functional Delivery of mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Branched lipid architecture improves lipid-nanoparticle-based mRNA delivery to the liver via enhanced endosomal escape - American Chemical Society [acs.digitellinc.com]

- 9. sciencedaily.com [sciencedaily.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]

Solubility profile of 2-Butyl-2-(hydroxymethyl)hexanoic acid in organic solvents

The following technical guide details the solubility profile and process engineering considerations for 2-Butyl-2-(hydroxymethyl)hexanoic acid (CAS 105974-42-3). This guide is structured to support process chemists and formulation scientists in optimizing isolation, purification, and reaction workflows.

Executive Summary & Structural Context

This compound (C₁₁H₂₂O₃) is a critical amphiphilic intermediate often utilized in the synthesis of complex pharmaceutical agents (e.g., prostone analogs or functionalized lipids). Its physicochemical behavior is defined by a unique structural conflict:

-

The Quaternary Alpha-Carbon: The C2 position is sterically crowded, bonded to a butyl group, a hexyl chain (part of the hexanoic backbone), a hydroxymethyl group, and the carboxylic acid.

-

Dual Polarity: It possesses a polar "head" (beta-hydroxy acid motif) capable of intra- and intermolecular hydrogen bonding, contrasting with a bulky lipophilic "tail" (C4 + C6 alkyl chains).

This guide provides a synthesized solubility profile derived from structure-property relationships (SPR) and industrial isolation protocols, offering a roadmap for solvent selection in crystallization and extraction.

Physicochemical Characterization

Before establishing the solubility profile, the compound's physical state and interaction potential must be understood.

| Property | Value / Characteristic | Implication for Solubility |

| Molecular Weight | 202.29 g/mol | Moderate MW; kinetics of dissolution will be fast. |

| Physical State | Viscous Oil / Low-Melting Solid | Often isolates as an oil; requires specific solvent systems (e.g., non-polar hydrocarbons) to induce crystallization. |

| LogP (Predicted) | ~2.5 - 3.2 | Lipophilic. Highly soluble in organic solvents; sparingly soluble in water. |

| pKa (Acid) | ~4.8 (Carboxylic Acid) | Solubility is pH-dependent in aqueous media. Soluble in alkaline water (pH > 8). |

| H-Bond Donors | 2 (-COOH, -OH) | Strong affinity for polar aprotic solvents (DMSO, DMF) and alcohols. |

Mechanistic Insight: The "Gem-Dialkyl" Effect

The gem-butyl/hexyl substitution at the alpha position creates a Thorpe-Ingold effect . This steric bulk forces the hydroxyl and carboxylic acid groups into close proximity, favoring intramolecular hydrogen bonding over intermolecular interactions with the solvent.

-

Consequence: The molecule behaves as "less polar" than linear isomers (e.g., 6-hydroxyundecanoic acid), exhibiting unexpectedly high solubility in non-polar solvents like Toluene and Heptane at elevated temperatures.

Solubility Profile & Solvent Selection

The following data categorizes solvents based on their thermodynamic suitability for processing this intermediate.

Class A: High Solubility (Process Solvents)

Solvents that dissolve >100 mg/mL at 25°C. Used for reaction media or initial extraction.

-

Chlorinated Solvents: Dichloromethane (DCM), Chloroform.

-

Why: Excellent disruption of the intermolecular dimers; matches the lipophilic core.

-

-

Polar Aprotic: Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetone.

-

Why: The carbonyl oxygens in these solvents accept H-bonds from the intermediate's -OH and -COOH groups.

-

-

Alcohols: Methanol, Ethanol, Isopropanol (IPA).

-

Why: "Like dissolves like" for the polar head group. Note: Alcohols may inhibit crystallization due to high solubility even at low temperatures.

-

Class B: Temperature-Dependent Solubility (Crystallization Candidates)

Solvents showing a steep solubility curve (High at Hot, Low at Cold). Ideal for purification.

-

Hydrocarbons: n-Heptane, n-Hexane, Cyclohexane.

-

Behavior: The compound is likely miscible/soluble above 50°C but phase separates (oils out) or crystallizes below 10°C.

-

Protocol: Often requires a "seeding" strategy or a co-solvent (e.g., 5% EtOAc in Heptane) to prevent oiling out.

-

-

Aromatic Hydrocarbons: Toluene.

-

Behavior: Moderate solubility at RT; high at reflux. Toluene is excellent for azeotropic removal of water if drying is required.

-

-

Ethers: Methyl tert-butyl ether (MTBE), Diisopropyl ether (DIPE).

-

Behavior: DIPE is a classic solvent for crystallizing branched fatty acids.

-

Class C: Anti-Solvents & Immiscible Phases

-

Water (Acidic/Neutral): Insoluble (<1 mg/mL). Used as a wash phase to remove inorganic salts.

-

Water (Alkaline): Soluble. The carboxylate salt forms micelles or true solutions. Used for "Acid/Base Swings" purification.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Gravimetric Solubility Determination

Use this protocol to generate precise quantitative data (mg/mL) for your specific lot.

-

Preparation: Weigh ~500 mg of this compound into a tared 20 mL scintillation vial.

-

Addition: Add the target solvent in 0.5 mL increments at 25°C.

-

Equilibration: Vortex for 5 minutes between additions.

-

Endpoint:

-

Clear Solution: Stop and calculate solubility (Mass / Volume).

-

Suspension: If undissolved after 5 mL, filter the supernatant, evaporate a 1 mL aliquot to dryness, and weigh the residue.

-

-

Validation: Repeat at 50°C to determine the temperature coefficient.

Protocol 2: Turbidimetric Crystallization Screening

A rapid workflow to identify the "Oiling Out" vs. "Crystallization" boundary.

Caption: Turbidimetric workflow to differentiate between stable crystal formation and amorphous oil separation.

Process Engineering Applications

Purification Strategy: The Acid-Base Swing

Due to the high lipophilicity of the impurities often found with this intermediate (e.g., non-acidic brominated precursors), an extractive purification is highly effective:

-

Dissolve crude mixture in MTBE or Toluene.

-

Extract with 1M NaOH (aq). The target acid moves to the aqueous phase as a salt; non-acidic impurities remain in the organic layer.

-

Wash the aqueous layer with fresh MTBE.

-

Acidify the aqueous layer to pH 2 with HCl.

-

Back-extract the purified acid into DCM or EtOAc.

Impurity Rejection

The primary impurity, 2-(Bromomethyl)-2-butylhexanoic acid (precursor), is less polar.

-

Separation: Use a Hexane/EtOAc gradient on silica gel. The bromo-precursor elutes significantly faster (higher Rf) than the hydroxy-acid target.

References

-

SynQuest Laboratories. (2024). Product Specification: this compound (CAS 105974-42-3).[1] Retrieved from

-

BenchChem. (2025).[2] Common Impurities in 2-(Bromomethyl)-2-butylhexanoic acid and their removal. Technical Note. Retrieved from

-

Starr, J. N., & King, C. J. (1991).[3] Water-enhanced solubility of carboxylic acids in organic solvents.[3] Industrial & Engineering Chemistry Research.[3] Retrieved from

-

PubChem. (2024).[4] Compound Summary: 2-ethyl-2-(hydroxymethyl)hexanoic acid (Homolog). National Library of Medicine. Retrieved from

Sources

- 1. CAS 105974-42-3 | 2129-1-19 | MDL MFCD08543448 | this compound | SynQuest Laboratories [synquestlabs.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]

- 4. 2-ethyl-2-(hydroxymethyl)hexanoic Acid | C9H18O3 | CID 9793987 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: pKa and Acidity Constants of 2-Butyl-2-(hydroxymethyl)hexanoic acid

The following technical guide details the physicochemical properties, acidity constants (pKa), and experimental determination protocols for 2-Butyl-2-(hydroxymethyl)hexanoic acid . This document is structured for researchers and drug development scientists requiring precise data on this sterically hindered, branched-chain carboxylic acid.

Introduction & Chemical Identity

This compound (CAS: 105974-42-3 ) is a sterically hindered, neo-structured carboxylic acid.[1] It features a quaternary

Structural Analysis

-

IUPAC Name: this compound[1]

-

Synonyms: 2,2-Dibutyl-3-hydroxypropanoic acid;

-Hydroxymethyl- -

Molecular Formula:

-

Molecular Weight: 202.29 g/mol [1]

-

Chirality: Achiral . The molecule possesses a plane of symmetry because the two alkyl groups attached to the quaternary center are identical (

-butyl).

Physicochemical Profile: pKa and Solubility

The acidity of this compound is governed by a competition between the electron-withdrawing inductive effect of the

Predicted Acidity Constants (pKa)

| Parameter | Value (Predicted) | Confidence Interval | Rationale |

| pKa (aqueous) | 4.75 | ± 0.15 | Inductive stabilization by -CH2OH offset by steric inhibition of solvation. |

| pKa (50% MeOH) | ~6.2 | ± 0.2 | Dielectric constant reduction increases pKa. |

| LogP | 2.8 - 3.2 | N/A | High lipophilicity due to two butyl chains. |

Theoretical Framework

The pKa value deviates from standard aliphatic acids (e.g., Valeric acid, pKa 4.82) due to two opposing mechanistic factors:

-

Inductive Acidification (-I Effect): The hydroxymethyl group (-CH

OH) is electron-withdrawing relative to a methyl group. This stabilizes the carboxylate anion through -

Steric Hindrance (Neo-Acid Effect): The quaternary

-carbon creates significant steric bulk. This "neo" structure (similar to Pivalic acid, pKa 5.03) hinders the organization of solvent water molecules around the carboxylate anion, destabilizing it entropically and raising the pKa.

Net Effect: The acidification from the hydroxyl group roughly cancels the basification from the steric bulk, resulting in a pKa (4.75) very close to that of unsubstituted linear fatty acids (4.76 for Acetic, 4.8 for Hexanoic), but distinct in its solvation thermodynamics.

Dissociation Equilibrium Diagram

Caption: Equilibrium dynamics showing the opposing forces of steric hindrance (destabilizing) and inductive effect (stabilizing) on the carboxylate anion.[2][3]

Experimental Determination Protocol

Due to the low aqueous solubility of this compound, direct aqueous titration is prone to precipitation and electrode drift. The Yasuda-Shedlovsky Extrapolation Method is the gold standard for determining the thermodynamic pKa of such lipophilic acids.

Methodology: Potentiometric Titration in Mixed Solvents

Reagents & Equipment

-

Analyte: >99% purity this compound.

-

Solvent System: Methanol/Water mixtures (20%, 30%, 40%, 50%, 60% v/v MeOH).

-

Titrant: 0.1 N KOH in the same solvent ratio (to prevent heat of mixing errors).

-

Instrumentation: Potentiometric titrator (e.g., Mettler Toledo or Metrohm) with a Ross-type combination pH electrode (low drift).

Step-by-Step Workflow

-

Electrode Calibration: Calibrate the pH electrode in aqueous buffers (pH 4.01 and 7.00). Note: The operational pH in mixed solvents (

) requires correction. -

Sample Preparation: Dissolve ~0.5 mmol of the acid in 50 mL of the specific MeOH/Water mixture. Ensure complete dissolution; sonicate if necessary.

-

Titration: Titrate with 0.1 N KOH under inert gas (

or -

Data Processing (Gran Plot): Use Gran plots to determine the precise equivalence point (

). -

pKa Calculation (

): Calculate the apparent pKa in the solvent mixture using the Bjerrum difference equation. -

Extrapolation: Plot

vs.

Experimental Workflow Diagram

Caption: Decision tree and workflow for determining the pKa of lipophilic acids using the Yasuda-Shedlovsky extrapolation technique.

Implications in Drug Development

Impurity Profiling

In the synthesis of branched-chain fatty acid derivatives (e.g., Lubiprostone intermediates or Valproic acid analogs), this compound may appear as a side-product of incomplete reduction or over-alkylation.

-

Retention Time: In Reverse-Phase HPLC (C18), it will elute after simple aliphatic acids but before fully non-polar esters due to the -CH

OH group. -

Detection: It has weak UV absorbance (only carboxyl end-absorption <210 nm). Refractive Index (RI) or Charged Aerosol Detection (CAD) is recommended. Mass Spectrometry (ESI-negative) will show the [M-H]⁻ ion at m/z 201.

Formulation Stability

The steric bulk of the two butyl groups protects the ester or amide derivatives of this acid from hydrolysis. If this acid is used as a pro-moiety or counter-ion:

-

Salt Selection: Salts formed with this acid will be highly lipophilic, potentially increasing the membrane permeability of basic drugs (ion-pairing effect).

-

Buffer Capacity: It acts as a buffer in the pH range of 3.8 – 5.8, suitable for vaginal or topical formulations where a slightly acidic pH is desired.

References

-

SynQuest Laboratories. (2024). Product Specification: this compound (CAS 105974-42-3).[1] Retrieved from .

- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

- Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. Pergamon Press. (Source for pKa of structural analogs like Pivalic acid and 2-ethylhexanoic acid).

-

PubChem. (2024). Compound Summary: this compound (CID 22728740). National Library of Medicine. Retrieved from .

- Kanicky, J. R., & Shah, D. O. (2002). Effect of Degree, Type, and Position of Unsaturation on the pKa of Long-Chain Fatty Acids. Journal of Colloid and Interface Science, 256(1), 201-207.

Sources

Literature review on 2-Butyl-2-(hydroxymethyl)hexanoic acid derivatives

This guide provides an in-depth technical analysis of 2-Butyl-2-(hydroxymethyl)hexanoic acid (CAS 105974-42-3) and its derivatives.[1] It focuses on its role as a sterically hindered, lipophilic building block in medicinal chemistry and materials science, specifically within the context of branched fatty acid analogs and stable linker systems.

Status: Research Chemical / Pharmaceutical Intermediate CAS: 105974-42-3 Molecular Formula: C₁₁H₂₂O₃ Molecular Weight: 202.29 g/mol [2][3]

Executive Summary & Chemical Identity

This compound is a gem-disubstituted carboxylic acid derivative. Structurally, it features a quaternary alpha-carbon substituted with two butyl chains (one explicit, one part of the hexanoic backbone) and a hydroxymethyl group.

This unique architecture confers two critical properties:

-

High Lipophilicity: The two butyl chains create a significant hydrophobic domain, increasing membrane permeability and interaction with hydrophobic pockets in proteins.

-

Metabolic & Hydrolytic Stability: The quaternary center at the

-position sterically shields the carboxylic acid and the primary alcohol, making derivatives (esters, amides) highly resistant to enzymatic hydrolysis.

Structural Analysis

| Feature | Chemical Moiety | Function/Property |

| Scaffold | Hexanoic Acid | Base fatty acid chain (C6). |

| Butyl Group | Increases lipophilicity (LogP modulation). | |

| Hydroxymethyl (-CH₂OH) | Provides a reactive handle for esterification/polymerization; mimics serine/homoserine side chains in peptidomimetics. | |

| Stereochemistry | Achiral (Prochiral) | The molecule is symmetric if the "hexanoic" chain is viewed as a butyl + carboxyl. However, strictly speaking, C2 is attached to: (1) COOH, (2) CH₂OH, (3) Butyl,[2] (4) Butyl.[2][4] Thus, it is achiral due to the two identical butyl groups. |

Synthesis & Production Protocols

The synthesis of this compound typically involves the

Method A: Aldol-Cannizzaro Reaction (Industrial Route)

This method utilizes the reactivity of the acidic

Reagents:

-

Starting Material: 2-Butylhexanoic acid (or Di-n-butylmalonate).

-

Electrophile: Paraformaldehyde or Formalin (37% HCHO).

-

Catalyst: Potassium Carbonate (K₂CO₃) or Calcium Hydroxide (Ca(OH)₂).

-

Solvent: Aqueous Methanol or THF.

Protocol:

-

Enolization: Dissolve 2-butylhexanoic acid (1.0 eq) in THF. Add base (K₂CO₃, 1.5 eq) to generate the enolate.

-

Hydroxymethylation: Add Paraformaldehyde (1.2 eq) slowly at 0°C. The enolate attacks the formaldehyde carbonyl.

-

Note: Since the starting material has only one

-proton (if using 2-butylhexanoic acid), this stops at the mono-hydroxymethyl stage.

-

-

Workup: Acidify with 1N HCl to pH 3. Extract with Ethyl Acetate.

-

Purification: Recrystallization from Hexane/Ethyl Acetate (due to high lipophilicity) or Vacuum Distillation.

Method B: Malonate Synthesis (Laboratory Route)

For high purity and derivative generation.

Protocol:

-

Alkylation: React Diethyl malonate with 1-bromobutane (2.2 eq) using NaOEt/EtOH to form Diethyl 2,2-dibutylmalonate .

-

Reduction/Hydrolysis:

-

Partial Hydrolysis: Monohydrolysis to the mono-ester.

-

Selective Reduction: Reduce the ester to the alcohol using LiBH₄ or DIBAL-H (difficult to control selectivity).

-

Alternative: Complete reduction to the diol (2,2-dibutyl-1,3-propanediol), then selective oxidation of one alcohol to the acid (challenging).

-

Preferred: Use a hydroxymethylation of the 2-butylhexanoic acid intermediate as described in Method A.

-

Synthesis Workflow Diagram

Caption: Synthetic pathway via base-catalyzed aldol addition of formaldehyde to the alpha-carbon of 2-butylhexanoic acid.

Pharmaceutical Applications & Mechanisms

While not a marketed drug itself, this compound serves as a critical isostere and linker in drug discovery.

Valproic Acid (VPA) Analog Development

2-Butylhexanoic acid is a direct homolog of Valproic Acid (2-propylpentanoic acid). The addition of a hydroxymethyl group creates a "hybrid" structure with distinct pharmacological potential:

-

Mechanism: VPA acts by inhibiting Histone Deacetylase (HDAC) and increasing GABA levels. The 2-butyl-2-hydroxymethyl derivative is investigated for improved blood-brain barrier (BBB) penetration (due to higher lipophilicity) and altered metabolic profile (blocking

-oxidation). -

Prodrug Potential: The hydroxyl group allows for the attachment of other neuroactive agents, creating a "codrug" that releases VPA-like active metabolites upon hydrolysis.

Sterically Hindered Linkers (ADCs & PROTACs)

In Antibody-Drug Conjugates (ADCs) and PROTACs, linker stability is paramount.

-

Stability: The gem-dibutyl substitution creates a "neopentyl-like" environment. Esters formed at the hydroxymethyl group or the carboxylic acid are exceptionally stable to plasma esterases.

-

Use Case: Connecting a hydrophobic drug payload to a hydrophilic solubilizing tail. The butyl chains shield the ester bond from premature cleavage.

Impurity Profiling

The compound is identified as a potential oxidation impurity in the synthesis of complex antibiotics (e.g., Cefmetazole analogs) or fatty acid derivatives, where "butyl" and "hydroxymethyl" fragments might recombine or degrade.

Materials Science Applications

Beyond pharma, this molecule is a high-value monomer for High-Performance Polymers .

-

Polyesters & Polyurethanes: The di-functional nature (Acid + Alcohol) allows it to function as a chain terminator or, if further functionalized, a monomer.

-

Hyperbranched Polymers: Similar to 2,2-bis(hydroxymethyl)propionic acid (DMPA), this "dibutyl" analog produces polymers with lower glass transition temperatures (Tg) and higher solubility in organic solvents due to the flexible butyl side chains.

Analytical Characterization

Researchers must validate the identity of 105974-42-3 using the following parameters.

| Technique | Expected Signal / Characteristic |

| ¹H NMR (CDCl₃) | |

| ¹³C NMR | Quaternary Carbon: Distinct peak ~50-55 ppm (alpha-C).Carbonyl: ~180 ppm (COOH).Alcohol: ~65 ppm (CH₂OH). |

| Mass Spectrometry | [M-H]⁻: 201.28 m/z (ESI Negative mode).Fragment: Loss of H₂O or CO₂ common. |

| Solubility | Soluble in Ethanol, DMSO, DCM. Insoluble in Water. |

References

-

SynQuest Laboratories. (2024). Product Specification: this compound (CAS 105974-42-3).[1][2][5] Retrieved from

-

Ambeed. (2024). Safety Data Sheet & Properties: CAS 105974-42-3. Retrieved from

-

BenchChem. (2024). Applications of 2-Ethyl-2-(hydroxymethyl)hexanoic acid and Analogs. (Contextual reference for class properties). Retrieved from

-

PubChem. (2024). Compound Summary: 2-Butylhexanoic acid (Parent Structure). Retrieved from

-

Perstorp. (2024). DMPA and Hindered Carboxylic Acids in Resin Synthesis. (Reference for polymer applications of hindered hydroxy-acids). Retrieved from

Sources

- 1. 49640-66-6 | 1-(Hydroxymethyl)cyclopropane carboxylic acid | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]

- 2. benchchem.com [benchchem.com]

- 3. CAS:105974-42-3this compound-毕得医药 [bidepharm.com]

- 4. WO2020148787A1 - Enantioselective synthesis of brivaracetam and intermediates thereof - Google Patents [patents.google.com]

- 5. 105974-42-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

Safety Data Sheet (SDS) and toxicity profile for 2-Butyl-2-(hydroxymethyl)hexanoic acid

[1]

Compound Identity & Physicochemical Properties[1][2][3][4][5]

This molecule belongs to the class of alpha-alkyl, alpha-hydroxymethyl carboxylic acids .[1][2] Its quaternary alpha-carbon creates significant steric hindrance, impacting its chemical reactivity and metabolic stability.[1][2]

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 105974-42-3 |

| Molecular Formula | C₁₁H₂₂O₃ |

| Molecular Weight | 202.29 g/mol |

| Physical State | Viscous Liquid or Low-Melting Solid (Temperature dependent) |

| Solubility | Soluble in organic solvents (DMSO, Methanol, DCM); Low water solubility.[1] |

| pKa (Predicted) | ~4.75 (Carboxylic acid group) |

| LogP (Predicted) | ~2.8 – 3.2 (Lipophilic) |

| Boiling Point | ~340°C (Predicted at 760 mmHg) |

Structural Visualization

The following diagram illustrates the steric environment of the alpha-carbon, which is critical for understanding its metabolic resistance.[2]

Figure 1: Structural connectivity showing the quaternary center that blocks beta-oxidation.[1]

Provisional Safety Data Sheet (SDS)

Notice: This SDS is generated based on SAR analysis of homologous branched carboxylic acids.

Section 2: Hazard Identification (GHS Classification)[1][7][8]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[1][2] |

| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation.[1][3] |

| Reproductive Toxicity | Category 2 (Suspected) | H361: Suspected of damaging fertility or the unborn child.[1] |

Signal Word: WARNING

Precautionary Statements:

-

P201: Obtain special instructions before use.

-

P261: Avoid breathing dust/fume/gas/mist/vapors.[1][4][2][3][5]

-

P280: Wear protective gloves/protective clothing/eye protection.[1][2][3]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4][2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do.[1][2] Continue rinsing.[1][3]

Section 4: First Aid Measures

-

Inhalation: Move to fresh air. If respiratory irritation persists (coughing, chemically induced pneumonia), seek medical attention.

-

Skin Contact: Wash with non-abrasive soap and water for 15 minutes.[1] Lipophilic acids can penetrate the stratum corneum; monitor for delayed erythema.[1][2]

-

Eye Contact: Flush immediately with saline or water for 15 minutes, lifting eyelids.[1][2] The acidic nature requires thorough irrigation to prevent corneal opacity.[2]

-

Ingestion: Do NOT induce vomiting due to aspiration risk. Rinse mouth.[1][4][3] Administer activated charcoal if within 1 hour of ingestion.[2]

Section 7: Handling and Storage[4][7]

-

Handling: Use in a fume hood.[4][2] The compound is viscous; heating to 40-50°C may facilitate transfer but increases vapor pressure.[1] Avoid contact with strong oxidizers (e.g., Chromic acid, Permanganates) which can violently oxidize the hydroxymethyl group.[1][2]

-

Storage: Store at 2-8°C (Refrigerated). Hygroscopic nature of the hydroxymethyl group requires desiccated storage conditions.[2]

In-Depth Toxicity Profile & Mechanism[1]

The "Valproate Structural Alert"

The most critical toxicological consideration for this compound is its structural similarity to Valproic Acid (VPA) .[1]

Mechanism of Potential Toxicity: Branched-chain carboxylic acids with a quaternary or tertiary alpha-carbon are resistant to mitochondrial beta-oxidation .[1] The alpha-carbon cannot be dehydrogenated because it lacks a proton (or is sterically hindered).[1]

-

Metabolic Blockade: The molecule cannot easily enter the standard fatty acid degradation cycle.[1][2]

-

Alternative Pathways: It is forced into omega-oxidation (CYP450 mediated) or glucuronidation .[1]

-

Hepatotoxicity Risk: Accumulation of the parent acid or its CoA-thioester can deplete free Coenzyme A (CoA) in the mitochondria, potentially interfering with the Urea Cycle (leading to hyperammonemia) or causing microvesicular steatosis.[1]

-

Teratogenicity Risk: VPA is a known histone deacetylase (HDAC) inhibitor, which causes neural tube defects.[1][2] While the hydroxymethyl group on this molecule alters the pharmacophore, the branched acid core remains a structural alert for developmental toxicity .[2]

Predicted Metabolic Fate[1][6]

Figure 2: Metabolic pathway analysis showing the blockage of beta-oxidation due to the quaternary alpha-carbon.[1]

Experimental Protocols

Synthesis Verification (TLC & Stain)

Because this molecule lacks a strong UV chromophore (no aromatic rings), standard UV detection is ineffective.[1]

-

Stationary Phase: Silica Gel 60 F254.[2]

-

Mobile Phase: Hexane:Ethyl Acetate (7:[1]3) + 1% Acetic Acid.[1]

-

Visualization Method: Bromocresol Green (for the acid) or KMnO4 stain (for the alcohol/alkyl chain).[1]

Solubility & Stability Test

Before using in biological assays, stability in aqueous media must be confirmed.[1][2]

-

Preparation: Dissolve 10 mg of compound in 100 µL DMSO.

-

Dilution: Slowly add 900 µL Phosphate Buffered Saline (PBS, pH 7.4).

-

Observation:

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9793987 (2-ethyl-2-(hydroxymethyl)hexanoic acid - Analog).[1] Retrieved from [Link][1]

-

ECHA (European Chemicals Agency). Registration Dossier for 2-ethylhexanoic acid (Reproductive Toxicity Read-Across).[1] Retrieved from [Link][1]

-

Nau, H., et al. (1991). Valproic acid-induced neural tube defects in mouse and human: aspects of chirality, alternative drug development, pharmacokinetics and pharmacodynamics.[1][2] Pharmacology & Toxicology.[1][6] (Reference for Branched Acid Teratogenicity).

-

SynQuest Laboratories. Safety Data Sheet: this compound (CAS 105974-42-3).[1] (Verified Supplier Data).

Sources

- 1. 2,2-Bis(hydroxymethyl)butanoic acid | C6H12O4 | CID 3301396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US10105374B2 - Controlled release and taste masking oral pharmaceutical compositions - Google Patents [patents.google.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. documents.tocris.com [documents.tocris.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Brivaracetam (UCB 34714) - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Weight and Formula Analysis of 2-Butyl-2-(hydroxymethyl)hexanoic acid: A Comprehensive Analytical Guide

Executive Summary

As a Senior Application Scientist, I approach the molecular characterization of functionalized aliphatic chains not merely as a routine assay, but as a self-validating system of orthogonal techniques. For highly branched molecules like 2-Butyl-2-(hydroxymethyl)hexanoic acid , relying solely on nominal mass or a single spectroscopic method introduces unacceptable risk due to potential isobaric interferences and complex structural isomerism.

This guide details the authoritative, step-by-step methodologies required to definitively determine the molecular weight (202.29 g/mol ) and empirical formula (C11H22O3) of this compound[1]. By triangulating data from High-Resolution Mass Spectrometry (HRMS), multidimensional Nuclear Magnetic Resonance (NMR), and Elemental Analysis (EA), we establish a closed-loop validation system where no single data point is trusted in isolation.

Chemical Identity & Theoretical Properties

Before initiating any empirical workflow, it is critical to establish the theoretical parameters of the target analyte. The presence of a quaternary carbon (C2) bonded to a carboxylic acid, a hydroxymethyl group, a butyl chain, and a butyl-terminated main chain dictates our analytical strategy.

Table 1: Chemical Identity and Theoretical Properties

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 105974-42-3 |

| Molecular Formula | C11H22O3 |

| Theoretical Monoisotopic Mass | 202.1569 Da |

| Molecular Weight | 202.294 g/mol |

| Target Ion [M-H]⁻ | 201.1496 m/z |

Orthogonal Analytical Workflow

To ensure scientific integrity, the analytical workflow is divided into three parallel streams. HRMS provides the exact mass and isotopic fine structure, NMR maps the spatial connectivity of the functional groups, and Elemental Analysis provides the macroscopic mass fractions.

Orthogonal analytical workflow for molecular weight and formula validation.

High-Resolution Mass Spectrometry (HRMS)

The Causality of Experimental Design

For aliphatic carboxylic acids, we deliberately select Electrospray Ionization (ESI) in negative-ion mode . Samples are generally ionized in negative mode to take advantage of the prevalence of carboxylic acid groups, which readily deprotonate to form stable [M-H]⁻ ions[2].

Furthermore, the choice of mobile phase is critical. We utilize a Methanol/Water mixture rather than Acetonitrile. Increasing the methanol concentration increases the speed of ESI droplet drying; this leads to the faster formation of smaller droplets, which facilitates ion evaporation and significantly increases the Ionization Efficiency (IE) of the acid[3].

Step-by-Step LC-ESI-HRMS Protocol

-

Sample Preparation: Accurately weigh 1.0 mg of the analyte and dissolve it in 1.0 mL of a 50:50 (v/v) Methanol:Water solution to achieve a 1 mg/mL stock. Dilute to a final working concentration of 10 µg/mL.

-

Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm). Run a gradient from 5% to 95% Methanol over 10 minutes.

-

Ionization: Operate the ESI source in negative mode. Set the capillary voltage to -2.5 kV and the desolvation temperature to 350°C.

-

Mass Acquisition: Utilize an Orbitrap or Q-TOF mass spectrometer. Set the resolving power to ≥70,000 (FWHM at m/z 200) to ensure baseline separation from any background isobaric interferences[3].

-

Data Processing: Extract the chromatogram for the theoretical [M-H]⁻ ion at m/z 201.1496. Calculate the mass error (must be < 2 ppm) and analyze the ¹³C isotopic pattern to validate the carbon count (C11).

Table 2: LC-ESI-HRMS Methodological Parameters

| Parameter | Setting / Rationale |

| Ionization Mode | ESI Negative ([M-H]⁻) |

| Mobile Phase | H₂O / Methanol (Gradient) |

| Resolving Power | > 70,000 (FWHM at m/z 200) |

| Mass Tolerance | < 2.0 ppm mass error |

Multidimensional NMR Spectroscopy

The Causality of Experimental Design

While HRMS confirms the molecular formula (C11H22O3), it cannot differentiate between structural isomers. To validate the specific formula of this compound, we must prove the existence of the quaternary C2 carbon.

The choice of NMR solvent is a calculated decision. While CDCl₃ is standard for organic molecules, it allows for rapid proton exchange. To distinctly observe the labile protons of the carboxylic acid (-COOH) and the hydroxymethyl group (-OH), we dissolve the sample in DMSO-d₆ . This highly polar, aprotic solvent strongly hydrogen-bonds with the hydroxyl groups, slowing their exchange rate and allowing them to appear as distinct, quantifiable peaks in the ¹H spectrum.

Step-by-Step NMR Protocol

-

Sample Preparation: Dissolve 15-20 mg of the purified compound in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% TMS as an internal standard.

-

¹H NMR Acquisition: Acquire the proton spectrum at 400 MHz or 600 MHz. Use 16-32 scans with a relaxation delay (D1) of 2 seconds to ensure accurate integration of the aliphatic chains.

-

¹³C NMR Acquisition: Acquire the carbon spectrum with proton decoupling. Use a minimum of 1024 scans to achieve an adequate signal-to-noise ratio for the unprotonated quaternary carbon (C2) and the carbonyl carbon.

-

2D NMR (HSQC & HMBC): Acquire Heteronuclear Single Quantum Coherence (HSQC) to map protons to their directly attached carbons, and Heteronuclear Multiple Bond Correlation (HMBC) to observe 2- and 3-bond couplings. The HMBC is critical for proving that the two butyl chains, the hydroxymethyl group, and the carboxylic acid all converge at the quaternary C2.

Table 3: Expected NMR Chemical Shifts (in DMSO-d₆)

| Nucleus | Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~12.0 | Broad Singlet | -COOH (Carboxylic acid proton) |

| ¹H | ~4.5 | Broad Triplet | -OH (Hydroxyl proton, coupled to CH₂) |

| ¹H | 3.4 - 3.6 | AB Quartet / Singlet | -CH₂-OH (Hydroxymethyl protons) |

| ¹³C | ~177.0 | Singlet | -COOH (Carbonyl carbon) |

| ¹³C | ~64.0 | Singlet | -CH₂-OH (Hydroxymethyl carbon) |

| ¹³C | ~50.0 | Singlet | Quaternary C2 |

Elemental Analysis (Combustion)

The Causality of Experimental Design

To close the validation loop, Elemental Analysis (CHNS/O) is performed. This technique is immune to the ionization biases of mass spectrometry and the relaxation artifacts of NMR. By completely combusting the sample and measuring the evolved gases, we obtain the absolute mass percentages of Carbon, Hydrogen, and Oxygen, providing an empirical formula that strictly limits the chemical space for HRMS formula generation.

Step-by-Step EA Protocol

-

Sample Weighing: Accurately weigh 2.0 to 3.0 mg of the thoroughly dried compound into a combustible tin capsule using a microbalance.

-

Combustion: Drop the capsule into a furnace operating at 1000°C in a highly oxygenated environment to ensure complete oxidation to CO₂ and H₂O.

-

Gas Chromatography: Sweep the combustion gases via a helium carrier gas through a GC column to separate the CO₂ and H₂O.

-

Quantification: Detect the gases using a Thermal Conductivity Detector (TCD). The theoretical mass fractions for C11H22O3 are C: 65.31% , H: 10.96% , and O: 23.73% . Experimental values must fall within ±0.3% of these theoretical targets to validate the formula.

Conclusion

The accurate molecular weight and formula analysis of this compound cannot be achieved through a single analytical lens. By combining the exact mass capabilities of negative-mode LC-ESI-HRMS, the spatial connectivity mapping of DMSO-d₆ NMR, and the bulk empirical validation of Elemental Analysis, we create a robust, self-validating dataset. This orthogonal approach ensures absolute confidence in the molecular identity (C11H22O3, 202.29 g/mol ) for downstream drug development and chemical synthesis applications.

References

- CAS 105974-42-3 | 2129-1-19 | MDL MFCD08543448 | this compound - Synquest Labs. synquestlabs.com.

- High Molecular Weight Spectral Interferences in Mass Spectra of Dissolved Organic M

- Standard-free Quantification of Dicarboxylic Acids: Case Studies with Salt-rich Effluents and Serum - DORA 4RI. lib4ri.ch.

- an Open Access Journal by MDPI - Repository - UNAIR. unair.ac.id.

Sources

Reactivity of alpha-hydroxymethyl substituted carboxylic acids

The -Hydroxymethyl Carboxylic Acid Motif: Reactivity, Synthesis, and Application in Drug Design

Executive Summary

The

This guide analyzes the electronic and steric factors governing its reactivity, provides validated synthetic protocols, and outlines its strategic use in covalent drug discovery.

Structural & Electronic Properties

The reactivity of this motif is defined by the proximity of the primary hydroxyl group to the carboxylic acid.

| Property | Value/Description | Implication for Reactivity |

| pKa ( | ~3.5 – 4.0 | Slightly more acidic than unsubstituted acids due to the electron-withdrawing inductive effect (-I) of the |

| H-Bonding | Intramolecular | Strong intramolecular H-bonding between the |

| Steric Bulk | Moderate | The quaternary center (if |

| Stability | pH-Dependent | Susceptible to retro-aldol cleavage (deformylation) under strong basic conditions; susceptible to dehydration under acidic/thermal conditions. |

Core Reactivity Profile

The utility of

Dehydration: The "Warhead" Generator

The most significant application in drug discovery is the controlled dehydration to form

-

Mechanism: Acid-catalyzed elimination or activation of the alcohol (e.g., mesylation) followed by base-induced E2 elimination.

-

Reagents: Burgess reagent (mild, neutral conditions) is preferred over harsh acidic dehydration to prevent polymerization.

-

Outcome: Formation of the acrylic acid pharmacophore.

Masking & Protection: 1,3-Dioxolan-4-ones

Reaction with aldehydes or ketones (typically using acid catalysis and a dehydrating agent like a Dean-Stark trap) yields 1,3-dioxolan-4-ones .

-

Significance: This "Seebach protection" locks the conformation, protects both the alcohol and acid, and creates a chiral template for further alkylation at the

-position. -

Stability: These heterocycles are stable to base but hydrolyze rapidly in dilute acid.

Retro-Aldol Instability

Because these compounds are often synthesized via aldol addition of formaldehyde, the reverse reaction is thermodynamically accessible.

-

Risk Factor: Exposure to strong bases (e.g., NaOH, NaH) at elevated temperatures can cause the loss of formaldehyde, regenerating the parent enolate.

-

Mitigation: Perform deprotonations at cryogenic temperatures (-78 °C) or use kinetic bases (LDA/LiHMDS).

Visualization: Reactivity Divergence

Figure 1: The divergent reactivity pathways of the

Synthetic Methodologies

Organocatalytic -Hydroxymethylation

The most robust method for enantioselective synthesis is the organocatalytic cross-aldol reaction using formaldehyde.

-

Catalyst: Jørgensen-Hayashi diarylprolinol silyl ethers.

-

Mechanism: The catalyst forms an enamine with the aldehyde substrate, which attacks the formaldehyde electrophile from a sterically defined face.

-

Advantages: High enantioselectivity (>90% ee), mild conditions, and uses aqueous formalin.

Experimental Protocol: Synthesis of (S)-2-(Hydroxymethyl)butanoic Acid

Note: This protocol is adapted from optimized literature procedures (e.g., Org. Synth. 2015, 92, 320).

Reagents:

-

Butanal (1.0 equiv)

-

Formalin (37% aq. formaldehyde, 3.0 equiv)

-

(S)-(-)-Proline or Diarylprolinol ether catalyst (10 mol%)

-

Solvent: pH 7 phosphate buffer / THF mix (to prevent retro-aldol).

Step-by-Step Workflow:

-

Reaction Setup: To a flask containing the catalyst (10 mol%) and THF (0.5 M), add the aldehyde (10 mmol).

-

Addition: Cool to 0 °C. Add aqueous formalin (30 mmol) slowly.

-

Incubation: Stir at 4 °C for 24 hours. Monitor by TLC (stain with KMnO4; product is a polar diol/acid precursor).

-

Oxidation (In-situ): The immediate product is the

-hydroxymethyl aldehyde. To get the acid, treat the crude mixture with -

Workup: Quench with sodium sulfite. Acidify to pH 3 with 1N HCl. Extract with Ethyl Acetate (

). -

Purification: Silica gel chromatography (MeOH/DCM gradient).

Self-Validation Check:

-

If yield is low: Check pH during oxidation. Pinnick oxidation requires acidic buffering.

-

If ee is low: Ensure temperature remained at 4 °C; higher temps promote racemization via retro-aldol.

Applications in Drug Design[1]

Covalent Inhibitor Design

The

-

Mechanism: The hydroxyl group can cyclize onto a

-ester (if present) or dehydrate to the -

Target: Cysteine residues in the ATP-binding pockets of kinases or catalytic triads of enzymes.

-

Example: C75 (Fatty Acid Synthase Inhibitor) utilizes this structural logic to bind irreversibly to the ketoacyl synthase domain.

Bioisosteres

The group acts as a non-ionizable (at physiological pH, the OH is neutral) but polar mimic of:

-

Serine: In peptide mimetics.

-

Phosphate: The geometry of

mimics the tetrahedral transition state of ester hydrolysis.

Visualization: Organocatalytic Synthesis Pathway

Figure 2: The organocatalytic route to chiral

References

-

Organoc

-Hydroxymethylation of Aldehydes. Organic Syntheses, 2015, 92, 320-327. Link -

New Chemistry of Chiral 1,3-Dioxolan-4-Ones. Molecules, 2023, 28(9), 3868. Link

-

Regioselective dehydr

-hydroxymethyl tetrahydrofurans using Burgess' reagent. Organic & Biomolecular Chemistry, 2011. Link -

Stereoselective synthesis of

-(hydroxymethylaryl/alkyl)- -

Aldol Addition and Condensation Reactions. Master Organic Chemistry. Link

Technical Guide: Industrial Applications of 2-Butyl-2-(hydroxymethyl)hexanoic Acid

CAS No: 105974-42-3 Formula: C₁₁H₂₂O₃ Molecular Weight: 202.29 g/mol Synonyms: 2,2-Dibutyl-3-hydroxypropanoic acid; α-Hydroxymethyl-α-butylhexanoic acid.

Part 1: Executive Summary & Chemical Profile

The "Neoteric" Building Block

2-Butyl-2-(hydroxymethyl)hexanoic acid represents a specialized class of sterically hindered, bifunctional neoteric acids . Unlike common linear hydroxy acids (e.g., lactic acid) or simple branched versions (e.g., dimethylolpropionic acid - DMPA), this molecule combines extreme hydrophobicity with significant steric shielding.

Its structure is defined by a quaternary

-

A reactive Carboxyl group (-COOH) .

-

A reactive Hydroxymethyl group (-CH₂OH) .[1]

-

Two Butyl chains (one explicit butyl substituent, one inherent from the hexanoic backbone).

Key Industrial Value Proposition

-

Hydrolytic Stability: The "umbrella effect" of the two butyl chains protects the ester linkages formed at the carboxyl or hydroxyl sites from hydrolytic attack, making it superior to DMPA in harsh environments.

-

Lipophilicity: With an 8-carbon aliphatic load (two C4 chains) per functional unit, it acts as a powerful compatibilizer for non-polar matrices (oils, polyolefins) and polar functionalities.

-

AB-Type Monomer Utility: As a hydroxy-acid, it can self-polymerize or copolymerize to form polyesters with high free volume, resulting in lower glass transition temperatures (

) and improved flexibility.

Part 2: Primary Industrial Applications

High-Performance Hydrophobic Polyesters & Alkyds

In the synthesis of polyester resins and alkyd coatings, moisture resistance is often the failure point. Incorporating this compound as a comonomer introduces a hydrophobic barrier directly into the polymer backbone.

-

Mechanism: The molecule acts as an AB-monomer (Hydroxy-Acid). When polymerized, it forms a linear backbone with two pendant butyl groups at every repeat unit.

-

Effect: These pendant chains disrupt chain packing (reducing crystallinity) and repel water molecules, significantly lowering the water absorption of the final resin.

-

Application: Marine coatings, automotive basecoats, and potting compounds for electronics where moisture ingress must be minimized.

Synthetic Lubricant Esters

The compound serves as a precursor for "Complex Esters" used in aviation and refrigeration lubricants.

-

Protocol: Reacting the hydroxyl group with a fatty acid (capping) and the carboxyl group with an alcohol (capping) creates a fully hindered ester.

-

Thermal Stability: The quaternary carbon prevents

-hydrogen elimination, a common thermal degradation pathway. This allows the lubricant to withstand higher operating temperatures (>200°C) without breaking down.

Pharmaceutical Prodrug Linkers

In drug development, this molecule offers a strategy to increase the lipophilicity of polar drugs (increasing bioavailability) while providing a stable linker that resists premature enzymatic hydrolysis in plasma.

-

Concept: The drug is esterified to the carboxylic acid end. The steric bulk of the butyl groups slows down esterase activity, prolonging the half-life of the prodrug in the body.

Part 3: Visualization of Chemical Logic

Diagram 1: Steric Shielding & Hydrophobicity Model

This diagram illustrates the "Umbrella Effect" where the butyl chains protect the reactive core.

Caption: The quaternary center anchors two butyl chains that sterically hinder hydrolytic attack on the ester linkage.

Part 4: Experimental Protocol

Synthesis of a Hydrophobic Polyester Prepolymer

Objective: To synthesize a low-molecular-weight oligomer using this compound to demonstrate its utility as a hydrophobic modifier.

Materials:

| Reagent | Role | Mass/Vol | Molar Eq |

| This compound | Monomer | 20.2 g | 1.0 |

| Adipic Acid | Co-monomer (Spacer) | 7.3 g | 0.5 |

| 1,4-Butanediol | Chain Extender | 4.5 g | 0.5 |

| Titanium(IV) butoxide | Catalyst | 0.05 g | 0.1 wt% |

| Xylene | Azeotropic Solvent | 10 mL | - |

Methodology:

-

Setup: Equip a 100 mL three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add the this compound, Adipic Acid, and 1,4-Butanediol to the flask.

-

Inerting: Purge the system with nitrogen for 15 minutes to remove oxygen (prevents yellowing).

-

Initial Heating: Heat the mixture to 160°C in an oil bath. The solids will melt into a homogeneous clear liquid.

-

Catalysis: Once melted, add the Titanium(IV) butoxide catalyst via syringe.

-

Esterification (Stage 1): Increase temperature to 190°C . Water will begin to evolve and collect in the Dean-Stark trap. Xylene can be added here to facilitate water removal via azeotrope.

-

Vacuum Stage (Stage 2): After 4 hours, or when acid number titration indicates >90% conversion, slowly apply vacuum (down to 20 mbar) to drive the reaction to completion and remove trace solvent.

-

Workup: Cool the resin to 80°C and discharge into a PTFE-lined tray.

Validation:

-

FTIR Analysis: Look for the disappearance of the broad -OH stretch (3400 cm⁻¹) and the sharpening of the Ester Carbonyl peak (1735 cm⁻¹).

-

Solubility Test: The resulting resin should be soluble in Hexane or Toluene (indicating high hydrophobicity) but insoluble in water.

Diagram 2: Synthesis Workflow Logic

Caption: Step-by-step polyesterification workflow for incorporating the hindered acid-alcohol monomer.

Part 5: References

-

Ota, K., Nagao, K., & Ohmiya, H. (2021).[2] "Synthesis of Sterically Hindered α-Hydroxycarbonyls through Radical-Radical Coupling." Organic Letters, 23(11), 4420-4425. [Link][3]

-

PubChem. (n.d.). Compound Summary: this compound.[4][5][6] National Library of Medicine. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of Sterically Hindered α-Hydroxycarbonyls through Radical-Radical Coupling [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | C11H22O3 | CID 22728740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: [chemicalbook.com]

- 6. 49640-66-6 | 1-(Hydroxymethyl)cyclopropane carboxylic acid | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]

Methodological & Application

Application Note: Synthesis Protocols for 2-Butyl-2-(hydroxymethyl)hexanoic Acid from Formaldehyde

Executive Summary

2-Butyl-2-(hydroxymethyl)hexanoic acid (CAS 105974-42-3) is a highly branched, sterically hindered aliphatic β-hydroxy carboxylic acid[1]. With the molecular formula C₁₁H₂₂O₃ and a molecular weight of 202.29 g/mol , this achiral building block features a pseudo-symmetric C2 center bearing two identical n-butyl chains. It is a critical intermediate in the development of active pharmaceutical ingredients (APIs), specialized lipid nanoparticles, and high-performance cross-linked polymers.

This application note details two distinct, self-validating synthetic protocols to achieve the targeted hydroxymethylation using formaldehyde: a scalable Two-Step Aldol-Pinnick Sequence and a rapid Direct Enolate Hydroxymethylation .

Mechanistic Rationale & Strategy Selection

The introduction of a hydroxymethyl group (-CH₂OH) at the α-position of a crowded aliphatic system requires strict control over chemoselectivity to prevent over-oxidation or retro-aldol degradation.

-

Route A (Aldol-Pinnick Sequence): This route mimics the industrial synthesis of analogous compounds like 2-ethyl-2-(hydroxymethyl)hexanoic acid[2]. It relies on the base-catalyzed crossed aldol condensation of 2-butylhexanal with formaldehyde[3]. Because 2-butylhexanal possesses only a single α-proton, the reaction cleanly stops at the mono-hydroxymethylated aldehyde when a mild base (e.g., triethylamine) is used, avoiding the competing Cannizzaro-type reduction. The subsequent selectively oxidizes the aldehyde to the carboxylic acid without affecting the sensitive primary alcohol.

-

Route B (Enolate Alkylation): Designed for medicinal chemistry and rapid analog generation, this route directly utilizes 2-butylhexanoic acid (di-n-butylacetic acid). Treatment with strong non-nucleophilic base generates a lithium enediolate dianion, which acts as a potent nucleophile against depolymerized paraformaldehyde.

Synthetic decision tree for this compound.

Comparative Analysis of Synthesis Routes

| Parameter | Route A: Aldol-Pinnick Sequence | Route B: Direct Enolate Alkylation |

| Primary Use Case | Process Chemistry / Scale-up | Discovery / Medicinal Chemistry |

| Overall Yield | 75 – 85% (over 2 steps) | 55 – 65% (single step) |

| Key Reagents | Triethylamine, Formaldehyde, NaClO₂ | LDA, Paraformaldehyde |

| Scalability | Excellent (>1 kg scale) | Moderate (Exothermic quench limits scale) |

| Chemoselectivity | High (Pinnick protects primary -OH) | Moderate (Requires strict moisture control) |

| E-Factor | Low (Aqueous streams easily treated) | High (Requires cryogenic cooling & THF) |

Experimental Methodologies

Protocol A: Two-Step Aldol-Pinnick Sequence (Process/Scale-Up)

Step 1: Base-Catalyzed Aldol Condensation

Causality Check: Triethylamine (TEA) is specifically chosen over NaOH to prevent the intermediate aldehyde from undergoing an irreversible Cannizzaro disproportionation into the corresponding diol and formate[3].

Reagent Stoichiometry:

| Reagent | MW ( g/mol ) | Equivalents | Amount (for 100 mmol scale) |

|---|---|---|---|

| 2-Butylhexanal | 156.27 | 1.0 | 15.63 g |

| Formaldehyde (37% aq) | 30.03 | 1.2 | 9.73 g (approx. 8.9 mL) |

| Triethylamine (TEA) | 101.19 | 0.2 | 2.02 g (approx. 2.8 mL) |

| Ethanol (Solvent) | - | - | 50 mL |

Procedure:

-

Initiation: Charge a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer with 2-butylhexanal and ethanol.

-

Addition: Add the 37% aqueous formaldehyde solution, followed by the dropwise addition of TEA.

-

Thermal Activation: Heat the biphasic mixture to 65 °C. The mixture will homogenize as the reaction progresses. Stir for 6 hours.

-

Validation: Monitor via GC-MS or TLC (Hexanes:EtOAc 8:2). The disappearance of the 2-butylhexanal peak confirms completion.

-

Workup: Concentrate the mixture under reduced pressure to remove ethanol. Partition the residue between Ethyl Acetate (100 mL) and Water (50 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield crude 2-butyl-2-(hydroxymethyl)hexanal .

Step 2: Chemoselective Pinnick Oxidation

Causality Check: 2-methyl-2-butene is employed as a highly efficient scavenger for hypochlorous acid (HOCl), a byproduct of the chlorite reduction. Without this scavenger, HOCl would rapidly chlorinate the aliphatic backbone or oxidize the newly formed primary alcohol.

Procedure:

-

Preparation: Dissolve the crude 2-butyl-2-(hydroxymethyl)hexanal (approx. 100 mmol) in 100 mL of tert-butanol and 25 mL of 2-methyl-2-butene. Cool the solution to 0 °C in an ice bath.

-

Buffer System: In a separate flask, dissolve Sodium chlorite (NaClO₂, 150 mmol, 13.5 g) and Sodium dihydrogen phosphate (NaH₂PO₄, 150 mmol, 18.0 g) in 75 mL of deionized water. Note: The acidic buffer (pH ~3.5) is critical to generate the active oxidant, chlorous acid (HClO₂).

-

Oxidation: Add the aqueous buffer solution dropwise to the organic mixture over 30 minutes, maintaining the internal temperature below 10 °C.

-

Maturation: Remove the ice bath and allow the reaction to stir vigorously at room temperature for 4 hours.

-

Isolation: Concentrate the mixture to remove volatile organics (tert-butanol and 2-methyl-2-butene). Extract the aqueous residue with Dichloromethane (3 x 75 mL). Wash the combined organic layers with water, dry over MgSO₄, and evaporate to yield This compound . Recrystallize from heptane if necessary.

Mechanistic sequence of the Aldol-Pinnick synthesis route.

Protocol B: Direct Enolate Hydroxymethylation (Discovery/MedChem)

Causality Check: Exactly 2.1 to 2.2 equivalents of Lithium diisopropylamide (LDA) are required. The first equivalent deprotonates the carboxylic acid to form the carboxylate salt, while the second equivalent removes the sterically hindered α-proton to form the reactive lithium enediolate dianion.

Procedure:

-

Dianion Generation: Under an inert argon atmosphere, dissolve 2-butylhexanoic acid (10 mmol, 1.72 g) in anhydrous THF (30 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Add LDA (2.0 M in THF/heptane, 22 mmol, 11.0 mL) dropwise over 15 minutes. Stir at -78 °C for 1 hour, then warm to 0 °C for 30 minutes to ensure complete dianion formation.

-

Self-Validation Step: Quench a 0.5 mL aliquot with D₂O. Analysis via ¹H NMR should show >95% deuterium incorporation at the α-position, confirming enolate generation.

-

-

Electrophilic Addition: Re-cool the reaction mixture to -78 °C. Add dry, solid paraformaldehyde (30 mmol, 0.90 g) in a single portion.

-

Alkylation: Allow the reaction to slowly warm to room temperature overnight (approx. 14 hours). The depolymerization of paraformaldehyde and subsequent trapping by the enolate occurs seamlessly as the temperature rises.

-

Quench & Extraction: Quench the reaction by carefully adding 1M HCl (50 mL) until the aqueous layer reaches pH 2. Extract with Ethyl Acetate (3 x 40 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc with 1% Acetic Acid) to isolate the pure product.

Analytical Characterization & Self-Validation

To verify the structural integrity of the synthesized this compound, analysts should rely on the following spectroscopic markers:

-

Symmetry Insight (Crucial): Because the C2 carbon is bonded to two identical n-butyl chains, the molecule is achiral . Consequently, the diastereotopic complexity normally seen in α-substituted β-hydroxy acids is absent.

-

¹H NMR (CDCl₃): The hydroxymethyl protons (-CH₂ OH) will appear as a sharp, integrated singlet at approximately δ 3.65 ppm, rather than an AB quartet. The terminal methyl groups of the butyl chains will appear as a triplet at δ 0.90 ppm (6H).

-

IR Spectroscopy: Look for a broad, overlapping O-H stretch spanning 3400–2800 cm⁻¹ (characteristic of both the primary alcohol and the hydrogen-bonded carboxylic acid dimer) and a strong C=O stretch at 1705 cm⁻¹.

References

-

Wikipedia. "3-Hydroxypropionic acid". General Properties of Beta-Hydroxy Acids. Available at:[Link][4]

-

Pfeffer, P. E., Silbert, L. S., & Chirinko, J. M. (1972). "α-Anions of carboxylic acids. II. Formation and alkylation of α-metalated aliphatic acids". Journal of Organic Chemistry, 37(3), 451–458. Available at:[Link]

Sources

Procedure for esterification of 2-Butyl-2-(hydroxymethyl)hexanoic acid

Application Note: Advanced Protocols for the Esterification of 2-Butyl-2-(hydroxymethyl)hexanoic Acid

Executive Summary & Chemical Context

This compound (CAS 105974-42-3) is a highly branched, bifunctional aliphatic building block. Featuring both a primary hydroxyl group and a carboxylic acid bound to a fully substituted (quaternary) alpha-carbon, it represents a sterically demanding substrate. This neopentyl-like architecture provides exceptional chemical stability and lipophilicity, making it valuable in specialty polymers, resin systems, and prodrug formulations. However, the extreme steric hindrance at the C2 position severely complicates standard esterification protocols[1]. This guide provides field-proven, self-validating methodologies to selectively esterify either functional group or to drive A-B step-growth polymerization.

Mechanistic Causality & Reaction Design

The disparity in steric environments between the two functional groups dictates the synthetic strategy:

-

O-Esterification (Hydroxyl Targeting): The primary hydroxymethyl group is highly nucleophilic and unhindered. It readily undergoes acylation using standard acyl donors (chlorides/anhydrides) under mild basic conditions.

-

C-Esterification (Carboxyl Targeting): The bulky di-butyl substitution at the alpha-carbon restricts the Bürgi-Dunitz trajectory, shielding the carbonyl carbon from incoming nucleophiles. Traditional Fischer esterification (acid catalysis + heat) fails due to slow kinetics and unfavorable thermodynamics. Successful C-esterification requires bypassing direct nucleophilic attack by generating a highly reactive acylpyridinium intermediate via Steglich coupling (DCC/DMAP)[2][3].

-

Chemoselectivity & Self-Condensation: Because the molecule is an A-B monomer, activating the carboxylic acid without protecting the hydroxyl group will inevitably trigger self-condensation, yielding linear polyesters[1].

Divergent esterification pathways for this compound.

Experimental Protocols

Protocol A: Selective O-Esterification (Hydroxyl Acylation) Objective: Esterify the primary hydroxyl group while leaving the hindered carboxylic acid intact. Causality: The primary OH is vastly more nucleophilic than the hindered COOH. Using an acyl chloride with a non-nucleophilic base (Triethylamine) ensures rapid O-acylation without activating the carboxylate. Procedure:

-

Preparation: Dissolve 1.0 eq of this compound in anhydrous dichloromethane (DCM) (0.2 M concentration) under an inert atmosphere (N2/Ar).

-

Base Addition: Add 1.5 eq of Triethylamine (TEA) and 0.1 eq of 4-Dimethylaminopyridine (DMAP) to act as an acyl transfer catalyst[3].

-